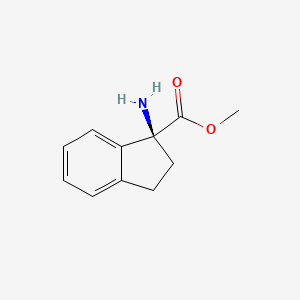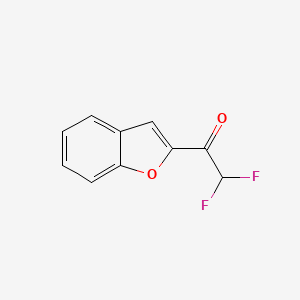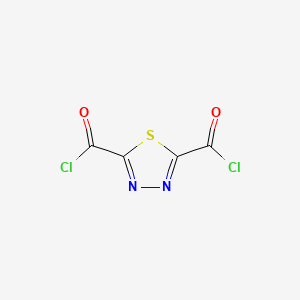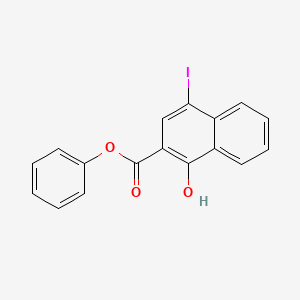
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) is an organic compound with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . This compound is characterized by the presence of a propenol group and a methylsulfinyl group, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) involves several synthetic routes and reaction conditions. One common method includes the reaction of propenol with a methylsulfinyl precursor under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific details on the reaction conditions and catalysts used are typically proprietary to industrial manufacturers .
Analyse Chemischer Reaktionen
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents employed .
Wissenschaftliche Forschungsanwendungen
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism by which 1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) exerts its effects involves interactions with molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) can be compared with other similar compounds, such as:
2-Propen-1-ol, 3-(methylsulfinyl)-: Similar structure but different positional isomer.
1-Propen-2-ol, 3-(methylthio)-: Contains a methylthio group instead of a methylsulfinyl group.
1-Propen-2-ol, 3-(methylsulfonyl)-: Contains a methylsulfonyl group, which is a higher oxidation state of the sulfur atom.
The uniqueness of 1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
191920-24-8 |
|---|---|
Molekularformel |
C4H8O2S |
Molekulargewicht |
120.17 g/mol |
IUPAC-Name |
3-methylsulfinylprop-1-en-2-ol |
InChI |
InChI=1S/C4H8O2S/c1-4(5)3-7(2)6/h5H,1,3H2,2H3 |
InChI-Schlüssel |
ZCIJILXBBSEJTN-UHFFFAOYSA-N |
SMILES |
CS(=O)CC(=C)O |
Kanonische SMILES |
CS(=O)CC(=C)O |
Synonyme |
1-Propen-2-ol, 3-(methylsulfinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(3,5-diethoxypyridin-4-yl)methylidene]hydroxylamine](/img/structure/B574194.png)
![(4aR,7aR)-Hexahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B574197.png)


![5-Methoxy-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B574205.png)

![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)
![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)


